Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atoms on the benzene ring are replaced by three methyl groups at positions 2, 4, and 6, and the sulfonic acid group is esterified with 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester typically involves the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include 2,4,6-trimethylbenzenesulfonic acid derivatives with various substituents.
Hydrolysis: 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol.
Oxidation: 2,4,6-trimethylbenzenesulfonic acid derivatives with carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The ester bond can also be hydrolyzed, releasing 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 2,4,6-trimethyl-, 4-nitrophenyl ester
- Benzenesulfonic acid, 2,4,6-trimethyl-, 2,4-dinitrophenyl ester
- Benzenesulfonic acid, 2,4,6-trimethyl-, phenyl ester
Uniqueness
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity compared to other esters of 2,4,6-trimethylbenzenesulfonic acid. This unique reactivity makes it valuable in specific chemical transformations and industrial applications .
Eigenschaften
CAS-Nummer |
85650-10-8 |
---|---|
Molekularformel |
C11H15ClO3S |
Molekulargewicht |
262.75 g/mol |
IUPAC-Name |
2-chloroethyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO3S/c1-8-6-9(2)11(10(3)7-8)16(13,14)15-5-4-12/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
YUGYVJZSOQHHFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.